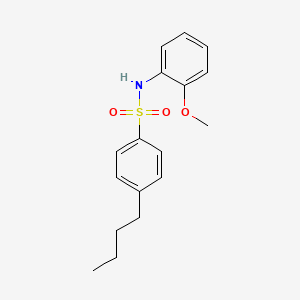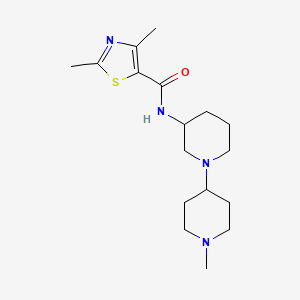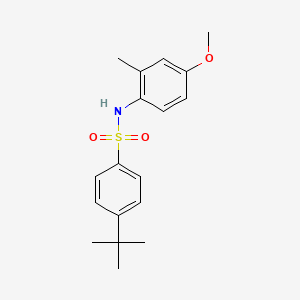
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide
Übersicht
Beschreibung
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide, also known as NS1619, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as benzene sulfonamides and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide works by binding to the regulatory β1 subunit of BK channels, which causes a conformational change in the channel and leads to its activation. This activation results in an increase in potassium ion efflux from the cell, leading to hyperpolarization and a decrease in cellular excitability. This mechanism of action has been extensively studied and has been found to be a promising target for therapeutic intervention in various diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its activation of BK channels, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective effects in animal models of stroke and epilepsy. These effects make this compound a promising compound for further research in a variety of scientific fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide is its specificity for BK channels, which allows for targeted activation of these channels without affecting other cellular processes. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. Additionally, the effects of this compound can vary depending on the cell type and experimental conditions, which can make interpretation of results challenging.
Zukünftige Richtungen
There are many potential future directions for research on 4-butyl-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is its potential therapeutic applications in diseases such as hypertension, stroke, and epilepsy. Further research is needed to determine the effectiveness of this compound in these conditions and to develop more targeted and efficient delivery methods. Additionally, the anti-inflammatory and anti-cancer properties of this compound warrant further investigation in these areas. Finally, the mechanism of action of this compound on BK channels is still not fully understood, and further research is needed to elucidate the details of this process.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields. One of the main areas of interest is its effect on potassium channels in cells. This compound has been found to activate large-conductance calcium-activated potassium (BK) channels, which are important for regulating cellular processes such as smooth muscle contraction and neuronal excitability. This activation has been shown to have potential therapeutic effects in various diseases such as hypertension, stroke, and epilepsy.
Eigenschaften
IUPAC Name |
4-butyl-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-4-7-14-10-12-15(13-11-14)22(19,20)18-16-8-5-6-9-17(16)21-2/h5-6,8-13,18H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPCNCZESKEKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)
![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
![N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)


![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4286795.png)


